Product packaging for 3-Chloropyrazine-2-carbaldehyde(Cat. No.:CAS No. 121246-96-6)

3-Chloropyrazine-2-carbaldehyde

Cat. No.: B053262
CAS No.: 121246-96-6
M. Wt: 142.54 g/mol
InChI Key: QRVSQUNWTBLLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloropyrazine-2-carbaldehyde is a versatile and high-value heteroaromatic building block of significant interest in medicinal chemistry and materials science. This compound features two key reactive sites: an aldehyde group and an adjacent chlorine atom on the pyrazine ring. The electron-withdrawing nature of the pyrazine ring activates the aldehyde for nucleophilic addition and condensation reactions, while the chlorine atom at the 3-position is highly amenable to nucleophilic aromatic substitution (SNAr) with a variety of nitrogen, oxygen, and sulfur-based nucleophiles. This bifunctional reactivity makes it an indispensable precursor for the synthesis of diverse pyrazine derivatives, including pyrazin-2-ones, aminopyrazines, and complex fused heterocyclic systems. Its primary research applications include the development of novel pharmaceutical compounds, particularly in the scaffold-hopping and structure-activity relationship (SAR) exploration of kinase inhibitors, antimicrobial agents, and other biologically active small molecules. Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate for constructing organic ligands in coordination chemistry and functional organic materials. Researchers value this compound for its ability to rapidly generate molecular complexity and explore new chemical space in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O B053262 3-Chloropyrazine-2-carbaldehyde CAS No. 121246-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSQUNWTBLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591780
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-96-6
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Chloropyrazine 2 Carbaldehyde and Its Analogues

Established Synthetic Routes to 3-Chloropyrazine-2-carbaldehyde

Established synthetic pathways to this compound often involve multi-step sequences starting from more readily available pyrazine (B50134) derivatives. A common strategy is the introduction of the chloro and formyl groups onto a pre-existing pyrazine ring. One such approach could involve the oxidation of a corresponding methylpyrazine, although specific examples for the 3-chloro substituted analogue are not extensively documented in readily available literature.

Another established, albeit indirect, route proceeds through the synthesis and subsequent transformation of key precursors such as 3-chloropyrazine-2-carbonitrile (B110518). This nitrile can be synthesized from pyrazine-2-carbonitrile by chlorination with reagents like sulfuryl chloride in the presence of a catalyst such as DMF. organic-chemistry.org The subsequent conversion of the nitrile to the aldehyde represents a critical step in this synthetic sequence.

Advanced Synthetic Approaches for Pyrazine Carbaldehydes

In recent years, advanced synthetic methods have been developed to improve the efficiency, selectivity, and environmental footprint of pyrazine carbaldehyde synthesis. These include microwave-assisted techniques and novel catalytic strategies.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov While specific microwave-assisted syntheses of this compound are not widely reported, the application of this technology to the synthesis of related heterocyclic aldehydes and pyrazine derivatives is well-documented. For instance, microwave-assisted synthesis has been effectively used in the preparation of various substituted pyrazines and fused pyrazine systems. nih.govrsc.org These methods often involve the reaction of diamines with dicarbonyl compounds or the modification of pre-existing pyrazine rings under microwave irradiation, suggesting the potential for developing a rapid and efficient microwave-assisted synthesis of this compound from suitable precursors.

Catalytic Strategies in Pyrazine Nucleus Construction

Catalytic methods offer an atom-economical and elegant approach to the synthesis of the pyrazine nucleus. Various transition metal catalysts have been employed for the construction of substituted pyrazines. These strategies often involve the condensation of α-amino ketones or related precursors. While direct catalytic formylation of the pyrazine ring can be challenging, catalytic methods are instrumental in the synthesis of pyrazine precursors that can then be converted to the desired aldehyde. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce substituents onto the pyrazine ring, which could be a key step in a multi-step synthesis of this compound.

Precursor Transformations for this compound Synthesis

The transformation of readily accessible precursors is a cornerstone of the synthetic strategies for this compound. The most common precursors are 3-chloropyrazine-2-carbonitrile and 3-chloropyrazine-2-carboxamide (B1267238).

Hydrolysis of 3-Chloropyrazine-2-carbonitrile

The reduction of nitriles to aldehydes is a well-established transformation in organic synthesis, and two primary methods are particularly relevant for the conversion of 3-chloropyrazine-2-carbonitrile to the corresponding aldehyde.

Stephen Aldehyde Synthesis: This classical method involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. nih.govbeilstein-journals.org This method is particularly effective for aromatic nitriles. beilstein-journals.org

Reduction with Diisobutylaluminum Hydride (DIBAL-H): A more modern and often higher-yielding method involves the partial reduction of the nitrile using DIBAL-H at low temperatures. rsc.orgnih.govyoutube.comwikipedia.org The reaction proceeds via an imine intermediate which is subsequently hydrolyzed upon workup to afford the aldehyde. This method is known for its high selectivity in reducing nitriles to aldehydes without over-reduction to the corresponding amine. nih.govyoutube.com

ReagentKey Features
Stephen Aldehyde Synthesis Classical method, uses SnCl₂/HCl, proceeds via an iminium salt. nih.govbeilstein-journals.org
DIBAL-H Modern method, high selectivity, low temperature, proceeds via an imine. rsc.orgnih.govyoutube.comwikipedia.org

Conversion from 3-Chloropyrazine-2-carboxamide

The synthesis of 3-chloropyrazine-2-carboxamide can be achieved through the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. jk-sci.commdpi.comnih.govnih.govresearchgate.net This amide can then serve as a precursor to the aldehyde. The conversion of a primary amide to an aldehyde typically involves a two-step process: dehydration to the nitrile followed by reduction, or a direct reduction. However, direct reduction methods for amides to aldehydes are also known, often employing specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the amine. Reagents such as lithium tri-tert-butoxyaluminum hydride have been used for the reduction of amides to aldehydes.

PrecursorReagent/MethodProduct
3-Chloropyrazine-2-carbonitrilePartial Hydrolysis3-Chloropyrazine-2-carboxamide jk-sci.commdpi.comnih.govnih.govresearchgate.net
3-Chloropyrazine-2-carboxamideReductionThis compound

Derivatization from 3-Chloropyrazine-2-carboxylic Acid

The synthesis of this compound from its corresponding carboxylic acid is a crucial transformation in the preparation of various pyrazine-based compounds. Direct reduction of a carboxylic acid to an aldehyde is often challenging as the reaction can easily proceed to the primary alcohol. Therefore, the synthesis is typically achieved through a two-step process involving the initial conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. These intermediates can then be selectively reduced to the desired aldehyde.

Two of the most prominent methods for this transformation are the Rosenmund reduction of the acyl chloride and the reduction of the corresponding ester using diisobutylaluminum hydride (DIBAL-H).

Rosenmund Reduction of 3-Chloropyrazine-2-carbonyl chloride

The Rosenmund reduction is a classic and effective method for the selective reduction of an acyl chloride to an aldehyde. chemicalbook.commasterorganicchemistry.comjuniperpublishers.commedium.comaskfilo.com This catalytic hydrogenation reaction utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a substance like quinoline (B57606) or thiourea (B124793) to prevent over-reduction of the aldehyde to the corresponding alcohol. chemicalbook.comjuniperpublishers.com

The first step in this synthetic route is the conversion of 3-chloropyrazine-2-carboxylic acid to its acyl chloride, 3-chloropyrazine-2-carbonyl chloride. This is a standard transformation in organic synthesis.

Once the acyl chloride is obtained, it is subjected to catalytic hydrogenation. The general reaction proceeds by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent, such as toluene (B28343) or xylene, in the presence of the Rosenmund catalyst. juniperpublishers.com The addition of a base like quinoline can improve yields by neutralizing the hydrogen chloride byproduct. juniperpublishers.com

While a specific research publication detailing the Rosenmund reduction of 3-chloropyrazine-2-carbonyl chloride was not identified in the search, the general applicability of this reaction to heterocyclic and aromatic acyl chlorides is well-established. medium.com

Table 1: General Parameters for Rosenmund Reduction

ParameterDescriptionSource
Substrate Acyl chloride (e.g., 3-Chloropyrazine-2-carbonyl chloride) chemicalbook.commasterorganicchemistry.com
Reagent Hydrogen gas (H₂) masterorganicchemistry.comaskfilo.com
Catalyst Palladium on Barium Sulfate (Pd/BaSO₄) chemicalbook.comjuniperpublishers.com
Catalyst Poison Quinoline or Thiourea (to prevent over-reduction) chemicalbook.comjuniperpublishers.com
Solvent Anhydrous Toluene or Xylene juniperpublishers.com
Product Aldehyde (e.g., this compound) chemicalbook.commasterorganicchemistry.com

Reduction of Methyl 3-Chloropyrazine-2-carboxylate with DIBAL-H

Another widely used method for the preparation of aldehydes from carboxylic acids involves the reduction of an ester derivative. The carboxylic acid is first converted to its corresponding ester, for instance, methyl 3-chloropyrazine-2-carboxylate. This ester can then be selectively reduced to this compound using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comlibretexts.org

The key to the success of this reaction is the use of a bulky reducing agent and careful control of the reaction conditions, particularly temperature. The reaction is typically carried out at low temperatures, often -78 °C (the temperature of a dry ice/acetone bath), in an inert solvent like toluene. libretexts.orglibretexts.org The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde to the primary alcohol. masterorganicchemistry.com One equivalent of DIBAL-H is generally used for this transformation. masterorganicchemistry.com

The conversion of a carboxylic acid to its methyl ester is a straightforward and high-yielding reaction, making this a common and practical two-step sequence for obtaining the aldehyde. nih.gov

Table 2: General Parameters for DIBAL-H Reduction of Esters

ParameterDescriptionSource
Substrate Ester (e.g., Methyl 3-chloropyrazine-2-carboxylate) masterorganicchemistry.comlibretexts.org
Reagent Diisobutylaluminum hydride (DIBAL-H) masterorganicchemistry.comlibretexts.org
Solvent Toluene, Dichloromethane libretexts.orglibretexts.org
Temperature -78 °C libretexts.orglibretexts.org
Stoichiometry Typically 1 equivalent of DIBAL-H masterorganicchemistry.com
Product Aldehyde (e.g., this compound) masterorganicchemistry.comlibretexts.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloropyrazine 2 Carbaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde functional group in 3-chloropyrazine-2-carbaldehyde is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring and the adjacent chloro substituent.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This leads to nucleophilic addition reactions, a fundamental process in carbonyl chemistry. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product.

The reactivity of the aldehyde can be enhanced by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon atom. Conversely, strong, anionic nucleophiles can add directly to the carbonyl group without the need for acid catalysis.

Common nucleophilic addition reactions involving aldehydes include the formation of cyanohydrins upon treatment with hydrogen cyanide. libretexts.org This reaction is significant in organic synthesis as it extends the carbon chain. savemyexams.com Aldehydes also react with water to form hydrates and with alcohols to form hemiacetals and acetals. libretexts.org

Condensation reactions, a related class of reactions, involve the nucleophilic addition of an amine derivative, followed by the elimination of a water molecule to form an imine or a related compound. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine (B178648) hydrate (B1144303) yields a hydrazone, which can further react with other aldehydes. nih.gov

Transformations to Carboxylic Acids and Esters

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. The resulting 3-chloropyrazine-2-carboxylic acid is a valuable synthetic intermediate. frontierspecialtychemicals.commatrix-fine-chemicals.com

Furthermore, the aldehyde can be converted into an ester. For example, the formation of ethyl 3-chloropyrazine-2-carboxylate has been documented. uni.lu Esterification can be achieved through various methods, often involving the initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by reaction with an alcohol in the presence of an acid catalyst.

Nucleophilic Aromatic Substitution at the Chloro-Substituent

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, a key reaction for the functionalization of this heterocyclic system.

Aminodehalogenation Pathways

Aminodehalogenation is a well-established method for replacing the chloro substituent with an amino group. This reaction is particularly useful in the synthesis of pyrazinamide (B1679903) derivatives, which are of interest for their potential biological activities. mdpi.comresearchgate.netnih.gov The reaction typically involves treating 3-chloropyrazine-2-carboxamide (B1267238) (a derivative of this compound) with various amines. mdpi.comresearchgate.net

For example, the reaction of 3-chloropyrazine-2-carboxamide with substituted benzylamines can be carried out using conventional heating or microwave irradiation to yield 3-benzylaminopyrazine-2-carboxamides. mdpi.com These reactions are often performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride that is formed. mdpi.com

Detailed studies have shown that these aminodehalogenation reactions can produce a variety of substituted pyrazine derivatives. researchgate.net The choice of the amine and the reaction conditions can influence the outcome of the reaction.

ReactantReagentConditionsProductReference
3-Chloropyrazine-2-carboxamideSubstituted Benzylamines, TriethylamineTHF, 70 °C, 15 h3-Benzylaminopyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carboxamideSubstituted Benzylamines, PyridineMethanol, 140 °C, 30 min, 200 W (Microwave)3-Benzylaminopyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carbonitrile (B110518)(3S)-3-pyrrolidinylcarbamate, Et3NTHF, 80 °C, 15 h(S)-tert-butyl (1-(3-cyanopyrazin-2-yl)pyrrolidin-3-yl)carbamate chemicalbook.com

Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to pyrazine systems. mdpi-res.comdntb.gov.uamdpi.comresearchgate.netnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically employ a transition metal catalyst, most commonly palladium. mdpi-res.com

While specific examples for the direct cross-coupling of this compound are not extensively detailed in the provided context, the principles of these reactions are broadly applicable to halogenated heterocycles. For instance, the Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This methodology could be used to introduce new aryl or heteroaryl substituents at the 3-position of the pyrazine ring.

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which could be used to introduce alkynyl groups onto the pyrazine core. mdpi-res.com

Application of 3 Chloropyrazine 2 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Novel Pyrazine (B50134) Derivatives

The dual reactivity of 3-chloropyrazine-2-carbaldehyde facilitates its use in building a variety of pyrazine-containing structures, from simple analogues of known drugs to complex, fused heterocyclic systems.

While this compound itself is a potent precursor, its corresponding carboxamide, 3-chloropyrazine-2-carboxamide (B1267238), is a more direct and widely used intermediate in the synthesis of analogues of pyrazinamide (B1679903), a first-line antituberculosis drug. chemistryviews.orgmdpi.comnih.gov The carboxamide is typically synthesized from 3-chloropyrazine-2-carbonitrile (B110518), which can be derived from the carbaldehyde. mdpi.com The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom on the 3-chloropyrazine-2-carboxamide ring with various amines, such as substituted benzylamines. mdpi.comresearchgate.net

This aminodehalogenation reaction yields a series of 3-aminopyrazine-2-carboxamides, which are analogues of pyrazinamide. mdpi.comresearchgate.net Research has shown that these reactions can be carried out using both conventional heating methods and microwave-assisted synthesis, with the latter often providing higher yields and significantly shorter reaction times. mdpi.com For instance, the reaction of 3-chloropyrazine-2-carboxamide with benzylamines in the presence of a base like triethylamine (B128534) produces N-benzyl-3-aminopyrazine-2-carboxamides. mdpi.com A variety of substituted benzylamines have been used to create a library of these compounds, some of which have demonstrated in-vitro activity against Mycobacterium tuberculosis equivalent to or better than the standard pyrazinamide. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrazinamide Analogues

Starting Material Reagent Conditions Product Type Reference
3-Chloropyrazine-2-carboxamide Substituted Benzylamines, Triethylamine Conventional Heating (Reflux, 15h) 3-(Benzylamino)pyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carboxamide Substituted Benzylamines Microwave-Assisted Synthesis 3-(Benzylamino)pyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carboxylic acid Thionyl chloride, then Amines Two-step reaction N-substituted pyrazine-2-carboxamides mdpi.com

The aldehyde and chloro-substituents on this compound provide reactive handles for cyclization reactions, leading to the formation of fused heterocyclic systems. These complex structures are of great interest in drug discovery. A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.comresearchgate.netmdpi.comnih.gov Although various methods exist for constructing this scaffold, a common approach involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophile. mdpi.com The functional groups on this compound allow it to be converted into precursors for such cyclizations.

For instance, the Vilsmeier-Haack reaction, a powerful formylation method, is often employed to create pyrazole-carbaldehydes, which are key intermediates for building fused systems like pyrazolo[3,4-b]pyridines. researchgate.net The aldehyde group of this compound can react with hydrazines to form hydrazones, which can then undergo cyclization to form fused triazole rings, such as 1,2,3-triazolo[1,5-a]pyrazines.

Furthermore, the related compound 3-chloropyrazine-2-carbonitrile is a documented intermediate in the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, another complex fused heterocyclic system. chemicalbook.com This highlights the utility of the 3-chloro-2-substituted pyrazine framework in constructing diverse, multi-ring structures of potential biological importance.

Table 2: Examples of Fused Heterocyclic Pyrazine Systems

Precursor Type Fused System Formed Synthetic Strategy Reference
Pyrazine-2-carbaldehyde hydrazone 1,2,3-Triazolo[1,5-a]pyrazine Intramolecular cyclization of diazo intermediate
5-Aminopyrazole derivatives Pyrazolo[3,4-b]pyridines Cyclocondensation with 1,3-dicarbonyl compounds mdpi.com
3-Chloropyrazine-2-carbonitrile Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines Multi-step cyclization chemicalbook.com

Role in Complex Organic Synthesis

Beyond the creation of novel pyrazine derivatives, this compound and its close relatives are instrumental as building blocks in the multi-step total synthesis of complex molecules, including natural products and advanced intermediates for the pharmaceutical and agrochemical industries.

Pyrazine and its fused-ring variants are found in numerous biologically active natural products. mdpi.comnih.govmdpi.com The total synthesis of these complex molecules often relies on the strategic introduction of the pyrazine core. While direct use of this compound in a specific named total synthesis is not prominently documented, the strategies employed often involve precursors with similar substitution patterns. For example, the total synthesis of Ritterazine B, a potent bis-steroidal pyrazine anticancer agent, involves a late-stage heterodimerization to form the central pyrazine ring. chemistryviews.orgnih.govorganicchemistry.eu The precursors for this crucial step are highly functionalized steroid fragments containing keto-azide functionalities, which are ultimately condensed to build the pyrazine core. scispace.com

The synthesis of other pyrazine alkaloids often utilizes a biomimetic approach, such as the homodimerization of α-amino aldehydes followed by oxidation. mdpi.com Chlorinated pyrazines, like 2-chloropyrazine, serve as ideal substrates for metal-catalyzed cross-coupling reactions to install various side chains, demonstrating the importance of halogenated pyrazine intermediates in building up the complexity required for natural product synthesis. mdpi.com The functional handles on this compound make it an attractive, albeit less complex, starting point for synthetic routes that could lead to such elaborate natural products.

The role of this compound and its derivatives as precursors for advanced intermediates is well-established. Its derivative, 3-chloropyrazine-2-carbonitrile, is a key intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.com The synthesis involves the reaction of the carbonitrile with an amine, such as 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate, via nucleophilic substitution of the chlorine atom. chemicalbook.com

Furthermore, the synthesis of pyrazinamide analogues for antitubercular drug discovery represents a major application. mdpi.comnih.govresearchgate.net The 3-chloropyrazine-2-carboxamide intermediate is reacted with a diverse range of amines to produce libraries of compounds for biological screening. mdpi.comresearchgate.net Some of these resulting molecules have shown promising activity against Mycobacterium tuberculosis, making them valuable advanced intermediates in the search for new anti-infective agents. mdpi.comresearchgate.net The development of efficient synthetic protocols, including microwave-assisted methods, to access these intermediates underscores their importance in pharmaceutical research and development. mdpi.com

Medicinal Chemistry Research on 3 Chloropyrazine 2 Carbaldehyde Derivatives

Anti-Infective Applications

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the urgent development of new anti-infective agents. Derivatives of 3-chloropyrazine-2-carbaldehyde, particularly through the condensation of its aldehyde functional group to form Schiff bases, hydrazones, and thiosemicarbazones, have been investigated for their potential to combat various infectious diseases.

Antimycobacterial Activity and Mechanistic Insights

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of mortality from an infectious agent worldwide. While direct studies on this compound derivatives are limited, research on structurally related pyrazine (B50134) compounds provides valuable insights into their potential as antimycobacterial agents. For instance, derivatives of the closely related 3-chloropyrazine-2-carboxamide (B1267238) have demonstrated significant in vitro activity against M. tuberculosis H37Rv. mdpi.comnih.gov The conversion of the carbaldehyde to a thiosemicarbazone is a particularly promising strategy, as thiosemicarbazones are a well-known class of compounds with potent antimycobacterial effects. mdpi.combenthamopen.com The resulting N-C-S linkage in thiosemicarbazones is crucial for their biological activity.

The proposed mechanism of action for many antimycobacterial pyrazine derivatives involves the inhibition of essential mycobacterial enzymes. While not directly demonstrated for this compound derivatives, related compounds have been shown to target key enzymes in mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall. mdpi.com

Antibacterial and Antifungal Potentials

The chemical scaffold of this compound lends itself to the generation of derivatives with broad-spectrum antibacterial and antifungal properties. The formation of Schiff bases by reacting the aldehyde with various primary amines is a common approach to generate compounds with antimicrobial activity. nih.govresearchgate.netresearchgate.netscirp.orgnih.gov These Schiff base derivatives, characterized by the imine (-C=N-) functional group, have been shown in numerous studies to exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govscirp.org

For example, a series of Schiff bases derived from 5-chloro-salicylaldehyde, an analog of the pyrazine compound of interest, were synthesized and evaluated for their antimicrobial activity. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, displayed potent activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and Staphylococcus aureus. nih.gov Similarly, derivatives of 3-chloropyrazine-2-carboxamide have shown moderate activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.comnih.gov However, in some studies, no significant antifungal activity was observed for certain pyrazine carboxamide derivatives. mdpi.comresearchgate.net

Derivative TypeTarget OrganismActivityReference
Schiff BasesBacillus subtilisActive nih.gov
Schiff BasesEscherichia coliActive nih.govnih.gov
Schiff BasesStaphylococcus aureusActive nih.govnih.gov
CarboxamidesEnterococcus faecalisModerately Active mdpi.comnih.gov
CarboxamidesStaphylococcus aureusModerately Active mdpi.comnih.gov
CarboxamidesFungal StrainsInactive mdpi.comresearchgate.net

Antiviral Research and Development

The exploration of this compound derivatives in antiviral research is an emerging area. Hydrazone derivatives, synthesized from the condensation of the aldehyde with hydrazides, are a class of compounds that have demonstrated notable antiviral activities in various studies. mdpi.comnuph.edu.ua The general structure of hydrazones, with the R1R2C=NNHR3 backbone, provides a flexible scaffold for designing molecules that can interfere with viral replication processes.

While specific studies on the antiviral effects of this compound hydrazones are not yet widely reported, research on other heterocyclic hydrazones suggests their potential. For instance, various 1,2,3-triazole hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com Additionally, certain carbothioamides, which share structural similarities with thiosemicarbazones, have shown inhibitory activity against the Yellow Fever Virus. nuph.edu.ua These findings suggest that the synthesis of hydrazone and thiosemicarbazone derivatives of this compound could be a fruitful avenue for the discovery of novel antiviral agents.

Anticancer and Antiproliferative Activities

The development of novel anticancer agents remains a critical focus of medicinal chemistry. Derivatives of this compound, such as pyrazolines, have been investigated for their potential as antiproliferative agents. Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones, which in turn can be prepared from aldehydes.

While direct synthesis from this compound has not been extensively documented, the anticancer potential of the resulting pyrazoline scaffold is noteworthy. For instance, various pyrazoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. nih.gov One study reported that a series of 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives exhibited potent cytotoxic activity against human colon carcinoma (HCT-116) and lung adenocarcinoma (A549) cell lines. nih.gov Another example is the potent anticancer activity of certain thiophene-2-carbaldehyde (B41791) chalcone (B49325) derivatives against HCT-15 human colon cancer cells. researchgate.net These findings underscore the potential of developing anticancer agents through the derivatization of the aldehyde group of this compound.

Derivative ClassCell LineActivityReference
1,2,3-Triazole linked TetrahydrocurcuminHCT-116 (Colon)Potent nih.gov
1,2,3-Triazole linked TetrahydrocurcuminA549 (Lung)Potent nih.gov
Thiophene-2-carbaldehyde ChalconesHCT-15 (Colon)Active researchgate.net
Pyrido[4,3-b]carbazoleCCRF/CEM (Leukemia)Active nih.gov
Pyrido[4,3-b]carbazoleA549 (Lung)Active nih.gov
Pyrido[4,3-b]carbazoleMCF7 (Breast)Active nih.gov
ThiosemicarbazonesA549 (Lung)Active mdpi.com

Molecular Target Identification and Enzyme Inhibition Studies

Understanding the molecular targets of bioactive compounds is crucial for rational drug design and development. For derivatives of this compound, a key area of investigation is their potential to inhibit specific enzymes involved in pathogen survival or cancer progression.

Mycobacterial Enoyl-ACP Reductase (InhA) Inhibition

The enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. mdpi.comphyschemres.orgnih.govnih.gov Mycolic acids are essential components of the mycobacterial cell wall, and the inhibition of InhA leads to cell death. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid.

Molecular docking studies on derivatives of the closely related 3-chloropyrazine-2-carboxamide have suggested that these compounds can bind to the active site of InhA. mdpi.com These studies indicate that the pyrazine ring and its substituents can form key interactions with amino acid residues and the NAD+ cofactor within the enzyme's binding pocket. mdpi.com Furthermore, research on pyrrolyl pyrazoline carbaldehydes has demonstrated that compounds with a carbaldehyde group can act as inhibitors of InhA and exhibit antitubercular activity. benthamopen.comnih.govnih.gov These findings strongly suggest that thiosemicarbazone or other derivatives of this compound could also function as InhA inhibitors, providing a clear rationale for their synthesis and evaluation as potential antimycobacterial agents.

Protein Kinase Inhibition

The pyrazine scaffold is a key pharmacophore in numerous clinically evaluated and approved protein kinase inhibitors. chemrxiv.orgnih.gov These compounds function by targeting the ATP-binding site of kinases, which are crucial regulators of cellular processes like proliferation and apoptosis. chemrxiv.org Alterations in kinase activity are linked to various diseases, most notably cancer, making them a prime target for therapeutic intervention. nih.govnih.gov

While research on derivatives of this compound specifically for kinase inhibition is limited, related pyrazine structures have shown significant potential. For instance, a series of 2,6-disubstituted pyrazine derivatives was designed and synthesized, leading to the identification of compounds with potent activity against Casein Kinase 2 (CK2) and PIM kinases. japsonline.com Similarly, 3-(pyrazin-2-yl)-1H-indazole derivatives have been investigated as inhibitors of PIM-1 kinase. japsonline.com Another study focused on pyrrolopyrazine carboxamide derivatives, identifying potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). nih.gov These examples underscore the versatility of the pyrazine core in designing inhibitors for diverse kinase families.

Structure-Activity Relationship (SAR) Studies for Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological activity. For pyrazine derivatives, these studies have been crucial in optimizing potency and selectivity.

Influence of Substituent Variations on Biological Activity

SAR studies on various pyrazine-based kinase inhibitors reveal critical insights into their interaction with target enzymes. For 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase, research has shown that introducing hydrogen bond donors and electron-withdrawing groups at specific positions on the indazole ring enhances inhibitory activity. japsonline.com Conversely, adding electron-withdrawing groups to the pyrazine ring itself was found to decrease inhibition. japsonline.com

In a different series of 2,6-disubstituted pyrazines, structure-guided optimization led to a lead compound with both enzymatic and cellular inhibition of CK2 kinase. japsonline.com Further modifications serendipitously yielded analogs with potent PIM kinase activity, highlighting how small structural changes can significantly alter kinase selectivity. japsonline.com For pyrrolopyrazine carboxamide derivatives, systematic exploration of different linkers and electrophile moieties based on the core structure was key to identifying a potent and selective covalent inhibitor of FGFR2/3. nih.gov

In studies starting from 3-chloropyrazine-2-carboxamide, aminodehalogenation with various benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov Evaluation of these compounds against Mycobacterium tuberculosis showed that the substitution pattern on the benzylamino moiety significantly influenced activity. The compound with a 4-methylbenzylamino group displayed the highest potency. mdpi.comnih.gov

Compound/Derivative ClassSubstituent VariationEffect on Biological ActivityTarget
3-(Pyrazin-2-yl)-1H-indazolesH-bond donors & EWGs on indazole ringIncreased InhibitionPIM-1 Kinase
3-(Pyrazin-2-yl)-1H-indazolesEWGs on pyrazine ringDecreased InhibitionPIM-1 Kinase
2,6-Disubstituted pyrazinesStructure-guided optimizationPotent CK2 inhibitionCK2/PIM Kinases
3-Benzylaminopyrazine-2-carboxamides4-Methylbenzylamino groupHighest antimycobacterial activityM. tuberculosis

Correlations between Lipophilicity and Bioactivity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). In drug design, modulating lipophilicity is a common strategy to improve a compound's pharmacokinetic profile and in vivo efficacy. researchgate.net

For a series of oxazolo[3,4-a]pyrazine derivatives, researchers specifically designed compounds to modulate the hydrophilic/lipophilic balance. researchgate.net It was hypothesized that the high lipophilicity of an initial lead compound might be limiting its in vivo effectiveness. The bioisosteric replacement of a urea (B33335) function with a more hydrophilic guanidine (B92328) moiety was explored. This change was intended to compensate for a slight loss in in vitro potency with improved in vivo properties, potentially through better water solubility of its salt form. researchgate.net

In the development of a radiolabeled PET ligand from pyrazol-4-yl-pyridine derivatives, a less lipophilic pyrazole (B372694) substituent was intentionally used to counteract the expected increase in lipophilicity from adding a fluoroalkyl side chain, with the goal of enhancing brain uptake. researchgate.net While a direct correlation for this compound derivatives and kinase inhibition is not established, studies on pyrazine chalcone derivatives have successfully determined their lipophilicity (RMW values) using chromatographic methods and found significant correlations with calculated logP values. indexcopernicus.com This demonstrates that the lipophilicity of pyrazine-based compounds can be systematically studied and correlated with their structural features.

Computational Drug Design and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of how molecules will interact with their targets and providing insights into their chemical properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable for understanding the binding modes of inhibitors and guiding the design of more potent compounds.

For derivatives of 3-chloropyrazine-2-carboxamide, molecular docking was used to investigate their potential interaction with the mycobacterial enzyme enoyl-ACP reductase (InhA). mdpi.comnih.gov The active compounds were found to share common binding interactions with known inhibitors of InhA, suggesting a possible mechanism of action. mdpi.comnih.gov

In the context of kinase inhibition, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase identified key hydrogen bond interactions with amino acid residues such as Glu171, Glu121, and Lys67 within the kinase's catalytic pocket. japsonline.com Similarly, for a series of pyrazolo[1,5-a] chemrxiv.orgjapsonline.commdpi.comtriazine derivatives designed as CDK2 inhibitors, molecular docking revealed their binding mode within the roscovitine (B1683857) binding site of the enzyme. mdpi.com These computational insights are consistent with experimental data and provide a structural basis for the observed inhibitory activity, guiding further optimization. nih.govmdpi.com

Derivative ClassTarget ProteinKey Interacting Residues
3-Benzylaminopyrazine-2-carboxamidesEnoyl-ACP reductase (InhA)Shared interactions with known inhibitors
3-(Pyrazin-2-yl)-1H-indazolesPIM-1 KinaseGlu171, Glu121, Lys67
Pyrazolo[1,5-a] chemrxiv.orgjapsonline.commdpi.comtriazinesCDK2Roscovitine binding site

Quantum Chemical Calculations (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties and reactivity descriptors, providing a deeper understanding of a compound's intrinsic characteristics.

DFT calculations have been performed on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, a compound structurally related to the derivatives of interest. chemrxiv.org These studies involved optimizing the molecular geometry and calculating vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. chemrxiv.org The analysis of Natural Bond Orbitals (NBO) was used to study donor-acceptor interactions within the molecule. chemrxiv.org

Furthermore, DFT is used to determine global chemical reactivity descriptors from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For instance, in a study of platinum-pyrazine carboxamide complexes, these calculations provided insights into the stereochemistry and the potential for charge transfer within the molecules. mdpi.com Such theoretical studies are valuable for predicting the reactivity and stability of new chemical entities before their synthesis. chemrxiv.orgmdpi.com

Scaffold Hopping and Privileged Scaffolds in Drug Discovery

The pyrazine ring, the central structural motif of this compound, represents a versatile and valuable core in medicinal chemistry. Its utility extends beyond direct structural modification to its strategic use in advanced drug design concepts such as scaffold hopping and its recognized status as a component of privileged scaffolds. These strategies leverage the inherent physicochemical properties of the pyrazine moiety to discover novel ligands with improved pharmacological profiles.

Scaffold Hopping Based on the Pyrazine Moiety

Scaffold hopping is a prominent strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a chemically different one, while aiming to retain or enhance biological activity. niper.gov.in This approach is used to generate novel intellectual property, explore new chemical space, and overcome issues related to pharmacokinetics or toxicity in a lead series. niper.gov.in The pyrazine ring is frequently employed as a bioisosteric replacement for other aromatic systems like phenyl, pyridine (B92270), or pyrimidine (B1678525) rings. pharmablock.comajptr.com Bioisosteres are substituents or groups with chemical and physical similarities that produce broadly similar biological properties. ajptr.com The introduction of the pyrazine heterocycle can modulate a compound's properties by altering its polarity, hydrogen bonding capacity, metabolic stability, and solubility. cambridgemedchemconsulting.com

A notable example of scaffold hopping involved the development of analogs of the kinase inhibitor sorafenib (B1663141). Researchers replaced the pyridine ring in sorafenib with a pyrazine ring, leading to a series of new derivatives. This strategic hop resulted in compound 12 , which demonstrated superior cytostatic activity compared to the original drug in several cancer cell lines, including HeLa, A549, and HepG2. pharmablock.com This highlights how a pyrazine core can successfully replace another heterocycle to improve potency.

In another research campaign, an extensive scaffold-hopping exercise was undertaken to develop proteasome inhibitors for treating visceral leishmaniasis. acs.org Starting from an imidazo[1,2-a]pyrimidine (B1208166) lead compound, various heterocyclic cores were investigated. The study included hops to pyrimidine, pyrazine, and pyridazine (B1198779) scaffolds. acs.org While some hops led to a loss of potency, the systematic exploration allowed for a deep understanding of the structure-activity relationship (SAR) and ultimately guided the discovery of a preclinical candidate. acs.org

Original Scaffold/CompoundHopped Scaffold/CompoundTarget/AssayKey FindingReference(s)
Sorafenib (contains pyridine ring)Compound 12 (contains pyrazine ring)Cancer Cell Proliferation (HeLa, A549, HepG2)The pyrazine derivative 12 showed cytostatic activities that surpassed the parent compound sorafenib. pharmablock.com
Imidazo[1,2-a]pyrimidinePyrazine (11 )Leishmania Proteasome (INMAC assay)The hop from imidazo[1,2-a]pyrimidine to a pyrazine scaffold resulted in a >10-fold loss of potency in this specific series. acs.org
Fentanyl (contains phenyl ring)Mirfentanil (10 ) (contains pyrazine ring)μ-Opioid ReceptorThe phenyl group was successfully replaced by a pyrazine ring, demonstrating bioisosteric equivalence in this context. pharmablock.com

The Pyrazine Ring in Privileged Scaffolds

A "privileged scaffold" is a molecular framework that can provide high-affinity ligands for multiple, distinct biological targets by modifying the peripheral functional groups attached to the core. nih.gov These scaffolds are considered efficient starting points for drug discovery as they possess versatile binding properties and often have favorable drug-like characteristics. nih.gov While five-membered heterocycles like pyrazole have been extensively described as privileged, nih.govnih.gov the pyrazine nucleus and its fused derivatives also demonstrate characteristics of privileged structures. mdpi.comnih.gov The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs like pyrazinamide (B1679903), bortezomib, and amiloride, underscoring the therapeutic importance of this scaffold. mdpi.com

A powerful illustration of the pyrazine core's role in a privileged structure is the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine scaffold. This fused heterocyclic system, which contains a pyrazine ring, is a cornerstone of numerous kinase inhibitors. nih.govnih.gov Derivatives of this scaffold have shown potent inhibitory activity against a wide array of protein kinases, which are crucial targets in oncology. nih.govnih.gov The versatility of this scaffold allows it to serve as a foundation for developing inhibitors against diverse targets such as c-Met, VEGFR-2, anaplastic lymphoma kinase (ALK), and Janus kinase 2 (JAK2). nih.govebi.ac.uk

Research has demonstrated that by strategically modifying the substituents on the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine core, chemists can achieve high potency and selectivity for different kinases. This ability to target multiple receptors with a single core framework is the defining feature of a privileged scaffold. nih.gov

Compound/DerivativeTarget Kinase(s)Potency (IC₅₀)Key FindingReference(s)
Compound 27a c-Met / VEGFR-22.3 nM / 5.0 nMA potent dual inhibitor developed from the pyrrolo[1,2-f] nih.govresearchgate.netmdpi.comtriazine scaffold with strong antiproliferative effects. ebi.ac.uk
BMS-690514EGFR / pan-HER-Identified as a potent and selective inhibitor of the EGFR/pan-HER tyrosine kinase family. nih.gov
AvapritinibKIT / PDGFRA-An approved kinase inhibitor drug for gastrointestinal stromal tumors that features the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine core. nih.gov
General Pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine DerivativesALK, JAK2, Met, p38 MAP kinase, IGF-1RVariesThe scaffold is versatile, yielding derivatives with a wide range of biological activities against numerous kinases. nih.gov

Agrochemical Research and Development Utilizing 3 Chloropyrazine 2 Carbaldehyde

Synthesis and Efficacy of Novel Herbicidal Agents

The pyrazine (B50134) ring is a key structural motif in a number of biologically active molecules, and its derivatives have been investigated for their herbicidal properties. Research has shown that pyrazine compounds can interfere with essential plant processes, leading to growth inhibition and mortality of weeds. While direct synthesis of herbicides from 3-Chloropyrazine-2-carbaldehyde is an area of ongoing research, studies on related pyrazine carboxamides, which can be derived from the carbaldehyde, have shown promising results.

For instance, certain pyrazine carboxamide derivatives have been found to inhibit photosynthesis in spinach chloroplasts. The inhibitory activity is influenced by the nature of the substituents on the pyrazine ring. One study highlighted that 3-amino-6-chloro-pyrazine-2-carboxylic acid exhibits anti-auxin behavior, suggesting a potential mode of action for herbicidal activity.

Table 1: Photosynthesis Inhibition by Substituted Pyrazine-2-Carboxamides

CompoundSubstituentIC50 (µmol·L⁻¹)
1 2-methyl>100
2 3-methyl95.0
3 4-methyl>100
4 2-chloro88.0
5 3-chloro92.0
6 4-chloro>100
7 2-methoxy>100
8 3-methoxy>100
9 2-carboxy85.0

The data indicates that the position and electronic properties of the substituent on the aniline (B41778) ring of the pyrazinecarboxamide derivatives play a crucial role in their ability to inhibit photosynthesis.

Development of Fungicidal Compounds and Crop Protection Agents

The development of novel fungicides is critical for managing crop diseases. This compound has emerged as a key building block in the synthesis of potent fungicidal compounds. A notable example is the development of pyraziflumid, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. Pyraziflumid contains a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) moiety, which is synthesized from a derivative of 3-chloropyrazine-2-carboxylic acid.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the fungicidal potency of these pyrazine-based compounds. Research has demonstrated that the introduction of a trifluoromethyl group at the 3-position of the pyrazine ring significantly enhances the fungicidal activity against a broad spectrum of plant pathogens.

In one study, a series of N-benzyl-3-chloropyrazine-2-carboxamides were synthesized and evaluated for their antifungal activity. While some of these compounds showed activity against certain fungal strains, a related study on aminodehalogenation products of 3-chloropyrazine-2-carboxamide (B1267238) found no significant activity against the tested fungal strains, highlighting the importance of specific structural features for fungicidal efficacy. mdpi.comresearchgate.netnih.gov

**Table 2: Antifungal Activity of N-benzyl-3-chloropyrazine-2-carboxamides against *Trichophyton mentagrophytes***

CompoundSubstituent on Benzyl RingMIC (µM)
1 H>1000
2 2-Cl500
3 3-Cl250
4 4-Cl250
5 2-CH₃>1000
6 3-CH₃500
7 4-CH₃500
8 2-OCH₃>1000
9 3-OCH₃>1000
10 4-OCH₃500

These findings underscore the potential of this compound as a scaffold for the rational design of new and effective fungicides for crop protection.

Insecticidal Applications and Future Prospects

The exploration of this compound derivatives in the development of insecticides is a growing area of research. While specific examples directly utilizing this starting material are still emerging, the broader class of pyrazine-containing compounds has shown promise in pest control. Some insects naturally use pyrazines as alarm pheromones, suggesting a potential for their use in pest management strategies. adv-bio.com

Research into related heterocyclic compounds provides a basis for the potential of pyrazine derivatives. For instance, studies on diacylhydrazine derivatives containing a pyrazole (B372694) scaffold have demonstrated insecticidal activity against pests like the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov Although these are not direct derivatives of this compound, they highlight the potential of nitrogen-containing heterocyclic compounds in insecticide discovery.

The future of agrochemical research involving this compound appears promising. The versatility of this compound allows for the synthesis of a diverse library of derivatives. Future research is expected to focus on:

Rational Design of Novel Herbicides: Leveraging computational modeling and a deeper understanding of weed biology to design more potent and selective herbicides based on the pyrazine scaffold.

Expansion of Fungicide Portfolio: Building on the success of pyraziflumid, researchers will likely explore further modifications of the pyrazinecarboxamide structure to develop fungicides with novel modes of action and broader disease control spectra.

Exploration of Insecticidal Potential: A more focused effort to synthesize and screen this compound derivatives for insecticidal activity against a range of agricultural pests.

Sustainable Agrochemicals: The development of pyrazine-based agrochemicals with improved environmental profiles, including enhanced biodegradability and reduced off-target effects, is a key future direction. 24chemicalresearch.comdataintelo.com

Emerging Research Directions and Future Perspectives in 3 Chloropyrazine 2 Carbaldehyde Chemistry

Advancements in Asymmetric Synthesis Involving Pyrazine (B50134) Carbaldehydes

The synthesis of chiral molecules is a cornerstone of modern drug discovery. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Consequently, the development of efficient asymmetric methods for the synthesis of carbon-substituted piperazines and related heterocycles, which can be derived from pyrazine carbaldehydes, is a significant area of research. rsc.org While the field has seen progress, there remains a need for more efficient and broadly applicable asymmetric syntheses to explore the full potential of this chemical space. rsc.org

One approach that has shown promise is the use of chiral catalysts to control the stereochemical outcome of reactions involving pyrazine aldehydes. For instance, the asymmetric aldol (B89426) reaction of a phenazine (B1670421) aldehyde has been a key step in the total synthesis of natural products like (-)-streptophenazine A. nih.gov This highlights the potential for similar strategies to be applied to 3-chloropyrazine-2-carbaldehyde, enabling the synthesis of a diverse range of enantiomerically pure compounds.

Future research in this area will likely focus on the design and application of novel chiral ligands and organocatalysts that can effectively control the stereoselectivity of reactions involving the aldehyde group of this compound. The development of such methods would be a significant step forward in the synthesis of new and potent chiral drugs.

Integration with Sustainable Chemical Methodologies (e.g., Flow Chemistry, Green Solvents)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The integration of sustainable methodologies in the synthesis of pyrazine derivatives is an active area of investigation. researchgate.net

Flow Chemistry: Continuous-flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.comthieme-connect.com A notable example is the development of a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. researchgate.netrsc.org This method, utilizing an immobilized enzyme catalyst (Lipozyme® TL IM), operates at a mild temperature of 45°C in a greener solvent, tert-amyl alcohol, achieving high yields in short reaction times. researchgate.netrsc.org The successful application of flow chemistry to pyrazine synthesis paves the way for the development of more efficient and environmentally friendly processes for the production of compounds derived from this compound.

Green Solvents: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Research is ongoing to replace traditional volatile organic compounds with greener alternatives. In the enzymatic synthesis of pyrazinamide derivatives mentioned above, tert-amyl alcohol was employed as a more environmentally benign solvent. researchgate.netrsc.org Future efforts will likely focus on exploring a wider range of green solvents, including bio-based solvents and supercritical fluids, for reactions involving this compound.

Exploration of Novel Catalytic Systems for Pyrazine Functionalization

The functionalization of the pyrazine ring is crucial for creating diverse molecular architectures with a range of properties. Transition metal-catalyzed cross-coupling reactions are powerful tools for achieving this, and research continues to uncover novel and more efficient catalytic systems. rsc.orgutwente.nl

Palladium Catalysis: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for C-C bond formation on the pyrazine core. rsc.orgutwente.nlresearchgate.net For instance, chloropyrazines have proven to be excellent substrates for Sonogashira coupling reactions. rsc.org Recent advancements have focused on developing more active and robust palladium catalysts, including those based on bulky phosphine (B1218219) ligands like BrettPhos, which have shown excellent results in the synthesis of complex phenazine structures. nih.gov

Iron and Manganese Catalysis: In a move towards more sustainable and cost-effective catalysis, researchers are exploring the use of earth-abundant metals like iron and manganese. acs.org An iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, has been developed, offering a robust method for cross-coupling reactions. nih.gov Similarly, manganese pincer complexes have been successfully employed as catalysts for the dehydrogenative coupling of 2-aminoalcohols to form 2,5-disubstituted symmetrical pyrazines, generating only hydrogen gas and water as byproducts. acs.orgnih.gov These developments highlight a significant trend towards the use of more sustainable and economical catalytic systems for pyrazine functionalization.

Future research will likely continue to focus on expanding the scope of these novel catalytic systems, including their application to the specific functionalization of this compound. The development of catalysts that can selectively activate different positions on the pyrazine ring will be particularly valuable.

Expansion into New Therapeutic Areas and Disease Indications

Pyrazine derivatives have a long history in medicine, with established drugs like pyrazinamide used in the treatment of tuberculosis. lifechemicals.com The inherent biological activity of the pyrazine scaffold continues to inspire the exploration of new therapeutic applications. nih.gov

Oncology: A number of pyrazine-containing compounds have shown promise as anticancer agents. nih.gov For example, AKN-028, a pyrazine-based tyrosine kinase inhibitor, has demonstrated encouraging preclinical results against acute myeloid leukemia (AML). nih.gov The ability to synthesize a wide variety of substituted pyrazines from precursors like this compound allows for the systematic exploration of structure-activity relationships and the optimization of anticancer properties.

Antiviral and Other Activities: Beyond cancer, pyrazine derivatives are being investigated for a range of other therapeutic indications. nih.gov For instance, some pyrazine-containing compounds have shown inhibitory activity against human aldose reductase, which could be beneficial in managing diabetic complications. nih.gov The broad spectrum of biological activities associated with the pyrazine ring suggests that there is significant potential for the discovery of new drugs for various diseases.

Future directions in this area will involve the screening of novel pyrazine derivatives against a wider range of biological targets and disease models. The integration of computational methods for drug design and a deeper understanding of the mechanisms of action will be crucial for the successful development of new pyrazine-based therapeutics.

Application in Chemical Biology Probes and Materials Science

The unique electronic and photophysical properties of the pyrazine ring make it an attractive component for the development of functional molecules beyond pharmaceuticals.

Chemical Biology Probes: Fluorescent probes are invaluable tools for visualizing and understanding biological processes in living cells. nih.gov A novel donor-acceptor-donor (D-A-D) type fluorescent probe incorporating a pyrazine core has been designed for long-term live-cell imaging. nih.govfrontiersin.org This probe exhibits desirable properties such as large Stokes shifts, high photostability, and low cytotoxicity, demonstrating the potential of pyrazine-based systems in this field. nih.gov The aldehyde group of this compound could serve as a reactive handle for the attachment of other molecular components to create sophisticated chemical probes.

Materials Science: Pyrazine derivatives are also finding applications in materials science, particularly in the development of organic electronic materials. lifechemicals.comrsc.org Pyrazine-based polymers and π-conjugated materials are of interest for their charge transfer properties and potential use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org The ability to tune the electronic properties of the pyrazine ring through substitution makes it a versatile building block for the design of new functional materials. Additionally, pyrazine-based iodine-containing compounds are being explored as high-energy biocidal materials with improved performance and reduced corrosion risk. acs.org

The future of pyrazine chemistry in these areas will likely involve the synthesis of more complex and tailored molecules with specific photophysical, electronic, or material properties. The exploration of self-assembly and polymerization of pyrazine-based monomers will also be a key area of research.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloropyrazine-2-carbaldehyde, and what are their critical reaction parameters?

  • Methodological Answer : A key synthesis route involves reacting 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃), which replaces the hydroxyl group with chlorine while dehydrating the carboxamide to a nitrile, forming 3-chloro-2-cyanopyrazine. Subsequent hydrolysis under basic conditions (e.g., NaOH/H₂O₂) can yield the aldehyde functionality. Critical parameters include:
  • Temperature : Reactions with POCl₃ typically require reflux (110–120°C).
  • Solvent : Anhydrous conditions (e.g., toluene or DMF) prevent side reactions.
  • Workup : Neutralization with ice-water quenches excess POCl₃ .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while pyrazine ring protons resonate between δ 8.5–9.5 ppm. Carbon signals for the aldehyde group are typically ~190 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) should align with the molecular weight (e.g., 142.55 g/mol for C₅H₃ClN₂O) .

Q. What purification methods are recommended for this compound, and how do solvent choices impact crystallization efficiency?

  • Methodological Answer : Recrystallization from ethanol or water (for intermediates like 2-amino-5-chloropyrazine) is effective. Polar aprotic solvents (e.g., DMSO) enhance solubility but may require slow cooling to avoid oiling out. For high-purity isolates, column chromatography with silica gel (hexane/ethyl acetate gradient) separates aldehyde derivatives from nitrile byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrazine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom at the 3-position activates the adjacent aldehyde toward nucleophilic attack (e.g., hydrazine derivatives forming hydrazones). Steric hindrance from substituents at the 5- or 6-positions can slow reactions. Computational studies (e.g., DFT) show that substituents like methoxy groups reduce electrophilicity at the aldehyde carbon by ~15% compared to chloro analogs .

Q. What strategies can mitigate decomposition during storage of this compound, and what analytical methods validate its stability under varying conditions?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Desiccants (e.g., molecular sieves) reduce hydrolysis.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) quantify aldehyde loss. LC-MS identifies degradation products (e.g., carboxylic acid derivatives) .

Q. How can computational chemistry predict reaction pathways for this compound in multi-step syntheses, and which quantum chemical methods are most reliable?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for key reactions (e.g., nucleophilic substitution or condensation). Solvent effects (PCM model) improve accuracy for polar protic solvents. For mechanistic studies, intrinsic reaction coordinate (IRC) calculations validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyrazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloropyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.